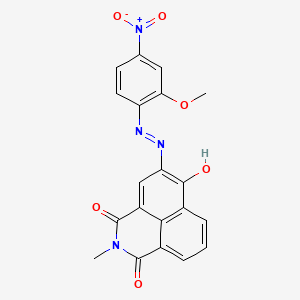
6-Hydroxy-5-((2-methoxy-4-nitrophenyl)azo)-2-methyl-1H-benz(de)isoquinoline-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Hydroxy-5-((2-methoxy-4-nitrophenyl)azo)-2-methyl-1H-benz(de)isoquinoline-1,3(2H)-dione” is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings. These compounds are widely used in various industries due to their vibrant colors and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “6-Hydroxy-5-((2-methoxy-4-nitrophenyl)azo)-2-methyl-1H-benz(de)isoquinoline-1,3(2H)-dione” typically involves the following steps:
Diazotization: The starting material, 2-methoxy-4-nitroaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 6-hydroxy-2-methyl-1H-benz(de)isoquinoline-1,3(2H)-dione under basic conditions to form the azo compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
- Continuous flow reactors for diazotization and coupling reactions.
- Use of catalysts to enhance reaction rates.
- Purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
“6-Hydroxy-5-((2-methoxy-4-nitrophenyl)azo)-2-methyl-1H-benz(de)isoquinoline-1,3(2H)-dione” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) with a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (OH-, NH2-) can be used under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
“6-Hydroxy-5-((2-methoxy-4-nitrophenyl)azo)-2-methyl-1H-benz(de)isoquinoline-1,3(2H)-dione” has several applications in scientific research, including:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying metal ions.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mecanismo De Acción
The mechanism of action of “6-Hydroxy-5-((2-methoxy-4-nitrophenyl)azo)-2-methyl-1H-benz(de)isoquinoline-1,3(2H)-dione” depends on its application:
Dyeing: The compound binds to fibers through various interactions, including hydrogen bonding and van der Waals forces.
Biological Activity: If it exhibits antimicrobial or anticancer properties, it may interact with cellular components, such as DNA or proteins, disrupting their function.
Comparación Con Compuestos Similares
Similar Compounds
Methyl Red: Another azo dye with similar structural features but different substituents.
Congo Red: A well-known azo dye used in histology and as an indicator.
Uniqueness
“6-Hydroxy-5-((2-methoxy-4-nitrophenyl)azo)-2-methyl-1H-benz(de)isoquinoline-1,3(2H)-dione” is unique due to its specific substituents, which may impart distinct chemical and physical properties, such as color, solubility, and reactivity.
Propiedades
Número CAS |
42357-98-2 |
|---|---|
Fórmula molecular |
C20H14N4O6 |
Peso molecular |
406.3 g/mol |
Nombre IUPAC |
6-hydroxy-5-[(2-methoxy-4-nitrophenyl)diazenyl]-2-methylbenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C20H14N4O6/c1-23-19(26)12-5-3-4-11-17(12)13(20(23)27)9-15(18(11)25)22-21-14-7-6-10(24(28)29)8-16(14)30-2/h3-9,25H,1-2H3 |
Clave InChI |
WCDDKUNFTZUFEA-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C2=CC=CC3=C2C(=CC(=C3O)N=NC4=C(C=C(C=C4)[N+](=O)[O-])OC)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


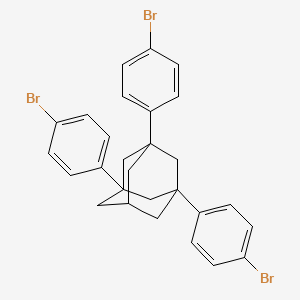
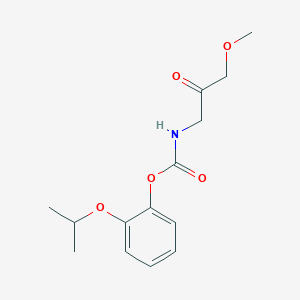
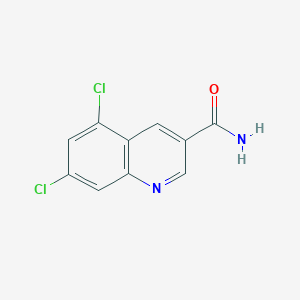
![3-(benzotriazol-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide](/img/structure/B13737787.png)


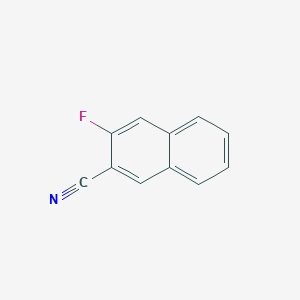

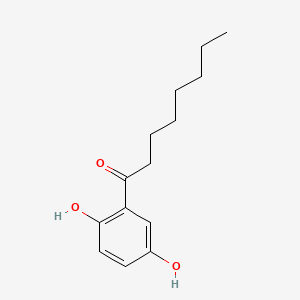

![Spiro[bicyclo[2.2.1]heptane-2,4'-oxazolidin]-2'-one,3,3-dimethyl-,[1s-(1a,2a,4a)]-(9ci)](/img/structure/B13737832.png)
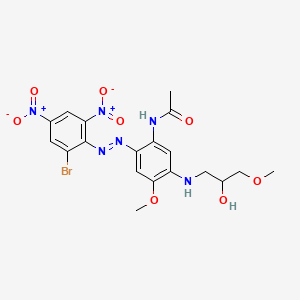

![[1-[(Z)-3-hydroxy-6-(methoxymethoxy)-6-methylhept-4-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B13737841.png)
